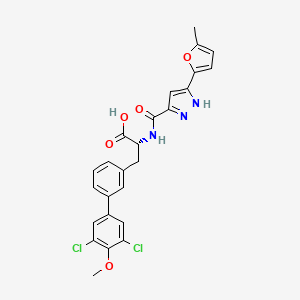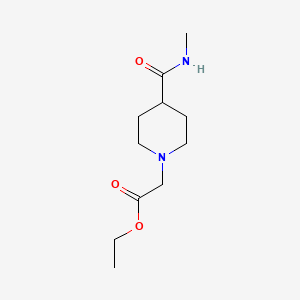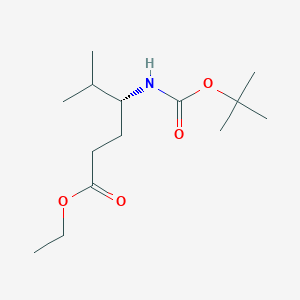![molecular formula C6H5N3O3 B14906836 3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)
3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dihydro-4H-pyrimido[4,5-b][1,4]oxazine-4,6(7H)-dione is a heterocyclic compound that features a fused ring system combining pyrimidine and oxazine rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydro-4H-pyrimido[4,5-b][1,4]oxazine-4,6(7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base to afford the desired oxazine derivative . Another approach includes the use of NH4OAc in n-BuOH under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the purity and yield of the final product through appropriate purification techniques.
化学反応の分析
Types of Reactions
3,5-Dihydro-4H-pyrimido[4,5-b][1,4]oxazine-4,6(7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.
科学的研究の応用
3,5-Dihydro-4H-pyrimido[4,5-b][1,4]oxazine-4,6(7H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3,5-Dihydro-4H-pyrimido[4,5-b][1,4]oxazine-4,6(7H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique ring structure allows it to interact with various biological molecules, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar fused ring system and is known for its biological activities, including enzyme inhibition.
Pyrimido[4,5-d]pyrimidine: Another similar compound with a fused ring system, known for its potential therapeutic effects.
Uniqueness
3,5-Dihydro-4H-pyrimido[4,5-b][1,4]oxazine-4,6(7H)-dione is unique due to its specific ring fusion, which imparts distinct chemical and biological properties
特性
IUPAC Name |
3,5-dihydropyrimido[4,5-b][1,4]oxazine-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c10-3-1-12-6-4(9-3)5(11)7-2-8-6/h2H,1H2,(H,9,10)(H,7,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAONQLIOCNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

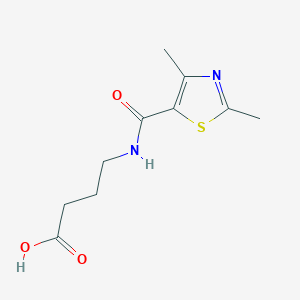

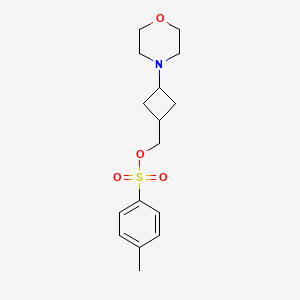



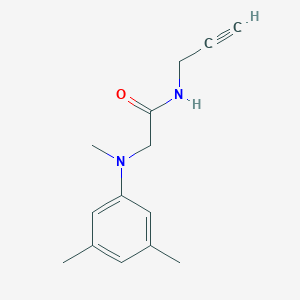
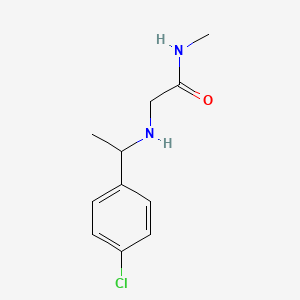
![4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14906806.png)
